Cas no 2171140-66-0 (2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)

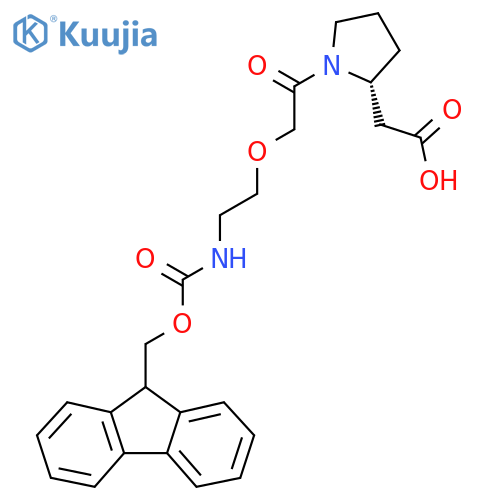

2171140-66-0 structure

商品名:2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid

2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid

- 2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid

- EN300-1473853

- 2171140-66-0

-

- インチ: 1S/C25H28N2O6/c28-23(27-12-5-6-17(27)14-24(29)30)16-32-13-11-26-25(31)33-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,26,31)(H,29,30)/t17-/m1/s1

- InChIKey: MYZNJMLJBYJEHO-QGZVFWFLSA-N

- ほほえんだ: O=C(COCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC[C@@H]1CC(=O)O

計算された属性

- せいみつぶんしりょう: 452.19473662g/mol

- どういたいしつりょう: 452.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 678

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 105Ų

2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1473853-1000mg |

2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid |

2171140-66-0 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1473853-0.1g |

2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid |

2171140-66-0 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1473853-250mg |

2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid |

2171140-66-0 | 250mg |

$3099.0 | 2023-09-29 | ||

| Enamine | EN300-1473853-2500mg |

2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid |

2171140-66-0 | 2500mg |

$6602.0 | 2023-09-29 | ||

| Enamine | EN300-1473853-0.05g |

2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid |

2171140-66-0 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1473853-0.5g |

2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid |

2171140-66-0 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1473853-500mg |

2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid |

2171140-66-0 | 500mg |

$3233.0 | 2023-09-29 | ||

| Enamine | EN300-1473853-2.5g |

2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid |

2171140-66-0 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1473853-0.25g |

2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid |

2171140-66-0 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1473853-1.0g |

2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid |

2171140-66-0 | 1g |

$3368.0 | 2023-06-06 |

2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

2171140-66-0 (2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量